2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as bromo, chloro, and fluoro groups are introduced through halogenation reactions.
Esterification: The carboxylate group is introduced via esterification reactions using methoxyethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo, chloro, and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
The unique combination of substituents in 2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClFO5/c1-11-19(20(24)26-6-5-25-2)14-8-18(15(21)9-17(14)28-11)27-10-12-3-4-13(23)7-16(12)22/h3-4,7-9H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDZBZAIVESRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=C(C=C3)F)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.